molecular formula C8H15N3O3S B12733750 1-(Aminocarbonyl)propyl N-(((methylamino)carbonyl)oxy)ethanimidothioate CAS No. 92065-18-4

1-(Aminocarbonyl)propyl N-(((methylamino)carbonyl)oxy)ethanimidothioate

Cat. No.: B12733750
CAS No.: 92065-18-4
M. Wt: 233.29 g/mol
InChI Key: HMJRJJMWNOLUIK-VZUCSPMQSA-N
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Description

1-(Aminocarbonyl)propyl N-(((methylamino)carbonyl)oxy)ethanimidothioate, commonly known as methomyl, is an oxime carbamate insecticide. It was first introduced by E.I. du Pont de Nemours in 1968 and has since been widely used in agriculture to control a broad spectrum of arthropods such as spiders, ticks, moths, flies, beetles, aphids, leafhoppers, and spider mites .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methomyl can be synthesized through the condensation of methylcarbamic acid with the hydroxy group of 1-(methylsulfanyl)acetaldoxime . The reaction typically involves the use of solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of methomyl involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced equipment and technology to control reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

Methomyl undergoes various chemical reactions, including:

    Oxidation: Methomyl can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert methomyl into simpler compounds.

    Substitution: Methomyl can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of methomyl include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from the reactions of methomyl depend on the specific reaction conditions and reagents used. For example, oxidation can produce different oxime derivatives, while reduction can yield simpler carbamate compounds.

Scientific Research Applications

Methomyl has a wide range of scientific research applications, including:

Mechanism of Action

Methomyl exerts its effects by inhibiting the enzyme acetylcholinesterase, which is responsible for breaking down acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, causing continuous nerve impulse transmission and ultimately resulting in the paralysis and death of the target pests .

Comparison with Similar Compounds

Similar Compounds

Methomyl is similar to other carbamate insecticides such as:

Uniqueness

Methomyl is unique due to its high efficacy, broad-spectrum activity, and relatively low persistence in the environment compared to other insecticides. Its rapid degradation reduces the risk of long-term environmental contamination .

Properties

CAS No.

92065-18-4

Molecular Formula

C8H15N3O3S

Molecular Weight

233.29 g/mol

IUPAC Name

(1-amino-1-oxobutan-2-yl) (1E)-N-(methylcarbamoyloxy)ethanimidothioate

InChI

InChI=1S/C8H15N3O3S/c1-4-6(7(9)12)15-5(2)11-14-8(13)10-3/h6H,4H2,1-3H3,(H2,9,12)(H,10,13)/b11-5+

InChI Key

HMJRJJMWNOLUIK-VZUCSPMQSA-N

Isomeric SMILES

CCC(C(=O)N)S/C(=N/OC(=O)NC)/C

Canonical SMILES

CCC(C(=O)N)SC(=NOC(=O)NC)C

Origin of Product

United States

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